N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, oxadiazole, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, typically using thiols or disulfides.
Attachment of the Chloro and Fluoro Groups: These groups are introduced through halogenation reactions, often using reagents such as chlorine or fluorine gas.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This step may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole rings to amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl N-(4-chloro-2-nitrophenyl)carbamate
- Other oxadiazole derivatives
Uniqueness
N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17ClFN5O3S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-[3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H17ClFN5O3S/c1-12-3-2-4-13(9-12)20-26-27-21(30-20)32-11-17-25-19(31-28-17)8-7-18(29)24-16-6-5-14(22)10-15(16)23/h2-6,9-10H,7-8,11H2,1H3,(H,24,29) |
InChI Key |
QTCGUVYSGKDFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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